molecular formula C12H13NO B6163988 3-(2-methyl-1H-indol-3-yl)propanal CAS No. 343773-93-3

3-(2-methyl-1H-indol-3-yl)propanal

Cat. No.: B6163988
CAS No.: 343773-93-3
M. Wt: 187.2
InChI Key:
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Description

3-(2-methyl-1H-indol-3-yl)propanal is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a propanal group attached to a 2-methylindole moiety, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-indol-3-yl)propanal typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-indol-3-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-methyl-1H-indol-3-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanal involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methyl-1H-indol-3-yl)propanal is unique due to the presence of the 2-methyl group, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its chemical properties compared to other indole derivatives .

Properties

CAS No.

343773-93-3

Molecular Formula

C12H13NO

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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